3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid
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Overview
Description
“3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is a chemical compound with the molecular formula C22H18O3 . It is a derivative of phenyl-acetic acid .
Molecular Structure Analysis
The molecular structure of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” consists of a phenylacrylic acid core with a benzyloxy group attached to the phenyl ring . The exact structure can be represented by the InChI code: InChI=1S/C22H18O3/c23-22(24)14-11-18-7-10-21(15-8-18)26-16-19-5-3-2-4-6-19/h2-11,15H,14,16H2,(H,23,24)/b11-8+ .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” is 330.376 Da . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 330.125580 Da and its monoisotopic mass is 330.125580 Da .Scientific Research Applications
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Benzylic Oxidations and Reductions
- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Method : Such oxidations are normally effected by hot acidic permanganate solutions .
- Results : The enhanced reactivity of benzylic halides due to the adjacent aromatic ring is a key outcome of this process .
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Synthesis of Hetaryl-Azophenol Dyes
- Application : 4-Benzyloxyphenol, a compound similar to the one you mentioned, is used in the synthesis of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .
- Method : The exact method is not specified, but it involves the reaction of 4-Benzyloxyphenol with heterocyclic amines in nitrosyl sulphuric acid .
- Results : The result is the formation of hetaryl-azophenol dyes .
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Microwave Suzuki-Miyaura Coupling
- Application : This is a type of cross-coupling reaction, used for the formation of carbon-carbon bonds .
- Method : The exact method is not specified, but it involves the use of microwave radiation to accelerate the Suzuki-Miyaura coupling .
- Results : The result is the formation of carbon-carbon bonds .
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Preparation of PET Imaging Agents
- Application : Compounds similar to “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” can be used in the preparation of electrophilic fluorination reagents for PET (Positron Emission Tomography) imaging agents .
- Method : The exact method is not specified, but it involves the use of palladium-based fluoride-derived electrophilic fluorination reagents .
- Results : The result is the formation of PET imaging agents .
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Synthesis of Substituted Isoindolines
- Application : Compounds similar to “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
- Method : The exact method is not specified, but it involves a palladium-catalyzed cascade reaction .
- Results : The result is the formation of substituted isoindolines .
-
Microwave Suzuki-Miyaura Coupling
- Application : This is a type of cross-coupling reaction, used for the formation of carbon-carbon bonds .
- Method : The exact method is not specified, but it involves the use of microwave radiation to accelerate the Suzuki-Miyaura coupling .
- Results : The result is the formation of carbon-carbon bonds .
-
Preparation of PET Imaging Agents
- Application : Compounds similar to “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” can be used in the preparation of electrophilic fluorination reagents for PET (Positron Emission Tomography) imaging agents .
- Method : The exact method is not specified, but it involves the use of palladium-based fluoride-derived electrophilic fluorination reagents .
- Results : The result is the formation of PET imaging agents .
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Synthesis of Substituted Isoindolines
- Application : Compounds similar to “3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid” can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
- Method : The exact method is not specified, but it involves a palladium-catalyzed cascade reaction .
- Results : The result is the formation of substituted isoindolines .
Future Directions
properties
IUPAC Name |
(E)-2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24)/b21-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIXOMKXVXTZOO-RCCKNPSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid |
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